3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one
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Description
3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C16H20BrNO2S and its molecular weight is 370.31. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is in antiviral research. A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, exhibiting significant inhibition against human coronavirus 229E. These findings suggest its potential in antiviral drug development, particularly against coronaviruses (Apaydın et al., 2019).
Synthesis and Chemical Properties
The compound's synthesis and chemical properties have been explored in various studies. For instance, He and Qiu (2017) described a ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide, leading to the efficient synthesis of 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione (He & Qiu, 2017).
Antituberculosis and Anticancer Applications
Güzel et al. (2006) synthesized new derivatives of this compound and evaluated them for antituberculosis activity. One of the compounds showed high inhibition of mycobacterial growth, indicating its potential in tuberculosis treatment. Additionally, certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting its application in cancer research (Güzel et al., 2006).
Antimicrobial Activity
Singh et al. (2021) reported the synthesis of novel compounds containing the 1-thia-4-azaspiro[4.5]decan-3-one structure, exhibiting moderate to good antimicrobial activity against various microbes (Singh et al., 2021).
Analgesic Activity
Research by Cohen et al. (1978) explored the analgesic activity of related spiroheterocycles, indicating that derivatives of this compound could have potential applications in pain management (Cohen et al., 1978).
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2S/c17-14-4-2-1-3-13(14)5-6-15(19)18-9-7-16(8-10-18)20-11-12-21-16/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXZTCXHPSSVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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